molecular formula C10H9NO3S B13673973 Methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13673973
M. Wt: 223.25 g/mol
InChI Key: PDZJUZNFORBKGP-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides yields ranging from 58% to 96% . Another approach involves the condensation reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide in dry methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and condensation reactions in a controlled environment suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate NRF2 via a non-electrophilic mechanism, inhibiting inflammation in macrophages . This suggests its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-6-hydroxybenzo[b]thiophene-2-carboxylate
  • Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and amino groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various scientific and industrial applications .

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 5-amino-6-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H9NO3S/c1-14-10(13)9-3-5-2-6(11)7(12)4-8(5)15-9/h2-4,12H,11H2,1H3

InChI Key

PDZJUZNFORBKGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2S1)O)N

Origin of Product

United States

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